REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](CCC2CCC(CCCO)CC2)[CH:5]=[CH:6][C:7]=1[O:8][C:9]([F:12])([F:11])[F:10].CCN(S(F)(F)F)CC>C(COC)OC>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[O:8][C:9]([F:10])([F:11])[F:12]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)S(F)(F)F
|
Name
|
3-(4-(2-(3-fluoro-4-trifluoromethoxyphenyl)ethyl)cyclohexyl)propanol
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC(F)(F)F)CCC1CCC(CC1)CCCO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing the mixture for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracting the resulting product with toluene
|
Type
|
WASH
|
Details
|
washing the organic layer successively with a saturated aqueous solution of sodium bicarbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over MgSO4
|
Type
|
DISTILLATION
|
Details
|
distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
purifying the residue
|
Type
|
DISTILLATION
|
Details
|
on silica gel, distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
recrystallizing the residue from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=CC1OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.34 mmol | |
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 7.7% | |
YIELD: CALCULATEDPERCENTYIELD | 7.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |